molecular formula C22H33N3O2S B5970531 N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-(cyclopropylmethyl)propan-1-amine

N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-(cyclopropylmethyl)propan-1-amine

Cat. No.: B5970531
M. Wt: 403.6 g/mol
InChI Key: DWNACIRYSKEHLH-UHFFFAOYSA-N
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Description

N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-(cyclopropylmethyl)propan-1-amine is a complex organic compound featuring an imidazole ring, a benzyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-(cyclopropylmethyl)propan-1-amine typically involves multiple steps. The process begins with the formation of the imidazole ring, followed by the introduction of the benzyl and sulfonyl groups. The final step involves the attachment of the cyclopropylmethyl and propan-1-amine groups. Common reagents used in these reactions include benzyl halides, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-(cyclopropylmethyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include sulfone derivatives, imidazoline derivatives, and various substituted imidazole compounds .

Scientific Research Applications

N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-(cyclopropylmethyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-(cyclopropylmethyl)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The sulfonyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-(cyclopropylmethyl)propan-1-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-(cyclopropylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2S/c1-4-12-24(14-20-10-11-20)16-21-13-23-22(28(26,27)17-18(2)3)25(21)15-19-8-6-5-7-9-19/h5-9,13,18,20H,4,10-12,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNACIRYSKEHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CN=C(N2CC3=CC=CC=C3)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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